molecular formula C5H8F3NO2 B6265274 4-amino-3-(trifluoromethyl)butanoic acid CAS No. 1225600-75-8

4-amino-3-(trifluoromethyl)butanoic acid

Cat. No. B6265274
CAS RN: 1225600-75-8
M. Wt: 171.1
InChI Key:
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Description

4-amino-3-(trifluoromethyl)butanoic acid, more commonly known as 4-Amino-3-trifluoromethyl-butanoic acid, is an important organic compound in the field of chemical synthesis and scientific research. It is a carboxylic acid and is used as a building block for a variety of organic compounds. In addition, 4-Amino-3-trifluoromethyl-butanoic acid has been used in a wide range of scientific research applications, including biochemical and physiological studies.

Scientific Research Applications

4-Amino-3-trifluoromethyl-butanoic acid has been used in a variety of scientific research applications, including biochemical and physiological studies. It has been used to study the effects of amino acids on the expression of certain genes and proteins, as well as the effects of amino acids on cell growth and metabolism. In addition, 4-Amino-3-trifluoromethyl-butanoic acid has been used to study the effects of amino acids on the production of neurotransmitters and hormones, as well as the effects of amino acids on the regulation of gene expression.

Mechanism of Action

The mechanism of action of 4-Amino-3-trifluoromethyl-butanoic acid is not fully understood. However, it is believed that the compound acts as an inhibitor of certain enzymes, such as phosphatases and proteases. In addition, 4-Amino-3-trifluoromethyl-butanoic acid has been shown to have a stabilizing effect on proteins, which may be due to its ability to interact with the amino acid side chains of proteins.
Biochemical and Physiological Effects
4-Amino-3-trifluoromethyl-butanoic acid has been shown to have a variety of biochemical and physiological effects. In particular, it has been shown to have an effect on the expression of certain genes and proteins, as well as the regulation of gene expression. In addition, 4-Amino-3-trifluoromethyl-butanoic acid has been shown to have an effect on cell growth and metabolism, as well as the production of neurotransmitters and hormones.

Advantages and Limitations for Lab Experiments

4-Amino-3-trifluoromethyl-butanoic acid has several advantages and limitations for use in laboratory experiments. One of the major advantages of using 4-Amino-3-trifluoromethyl-butanoic acid is that it is relatively inexpensive and easy to obtain. In addition, the compound is relatively stable and can be easily stored for extended periods of time. However, the compound is also relatively toxic and should be handled with caution.

Future Directions

There are several potential future directions for research on 4-Amino-3-trifluoromethyl-butanoic acid. One potential direction is to further investigate the mechanism of action of the compound and its effects on gene expression and protein production. In addition, further research could be conducted to explore the potential therapeutic applications of 4-Amino-3-trifluoromethyl-butanoic acid, as well as its potential toxicity. Finally, further research could be conducted to explore the potential use of 4-Amino-3-trifluoromethyl-butanoic acid in the synthesis of other organic compounds.

Synthesis Methods

4-Amino-3-trifluoromethyl-butanoic acid can be synthesized using a variety of methods, including the acid-catalyzed reaction of 3-trifluoromethyl-1-butyne and ammonia, the reaction of 3-trifluoromethyl-1-butyne with aqueous ammonia, and the reaction of 3-trifluoromethyl-1-butyne with ammonium hydroxide. The acid-catalyzed reaction is the most common method and involves the reaction of 3-trifluoromethyl-1-butyne and ammonia in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. This method is preferred due to its high yield, low cost, and easy operation.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-amino-3-(trifluoromethyl)butanoic acid involves the reaction of a suitable starting material with a series of reagents to introduce the desired functional groups.", "Starting Materials": [ "3-bromo-4-(trifluoromethyl)butanoic acid", "Ammonia" ], "Reaction": [ { "Step 1": "The starting material, 3-bromo-4-(trifluoromethyl)butanoic acid, is reacted with sodium hydroxide in water to form the corresponding carboxylate salt." }, { "Step 2": "The carboxylate salt is then treated with ammonia gas in methanol to introduce the amino group at the 4-position of the butanoic acid." }, { "Step 3": "The resulting intermediate is then treated with hydrochloric acid to protonate the amino group and form the final product, 4-amino-3-(trifluoromethyl)butanoic acid." } ] }

CAS RN

1225600-75-8

Product Name

4-amino-3-(trifluoromethyl)butanoic acid

Molecular Formula

C5H8F3NO2

Molecular Weight

171.1

Purity

95

Origin of Product

United States

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